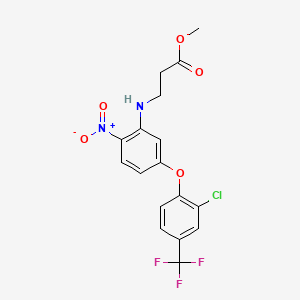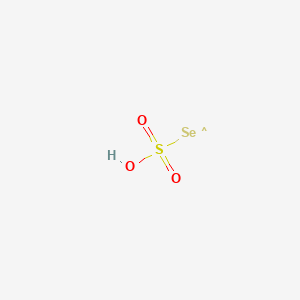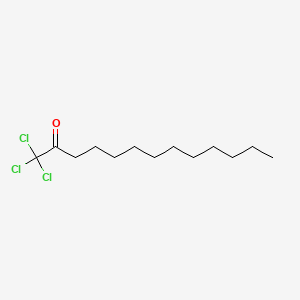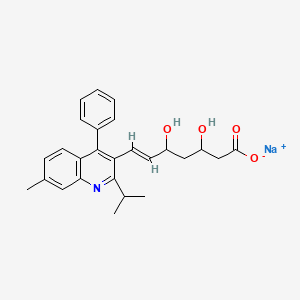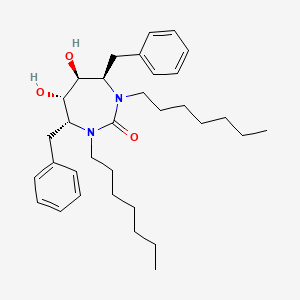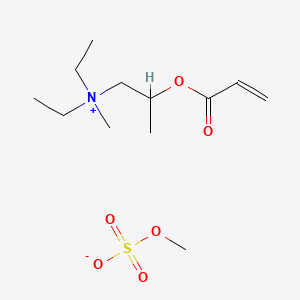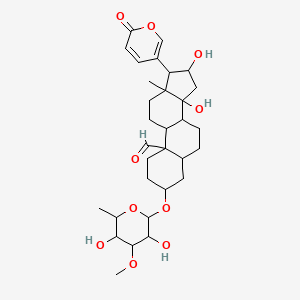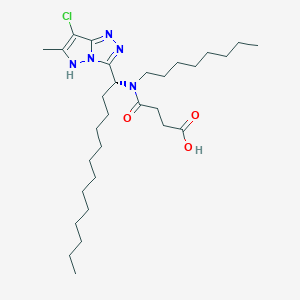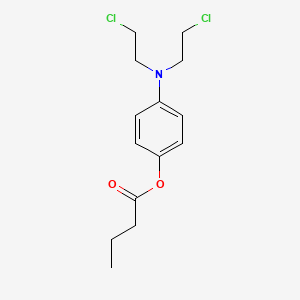
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-((5-(2-(1-piperidinyl)ethyl)-1,2,4-oxadiazol-3-yl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-((5-(2-(1-piperidinyl)ethyl)-1,2,4-oxadiazol-3-yl)methyl)- is a complex organic compound that belongs to the class of purines Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA
Métodos De Preparación
The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-((5-(2-(1-piperidinyl)ethyl)-1,2,4-oxadiazol-3-yl)methyl)- involves multiple steps, starting from readily available precursors. The synthetic route typically includes the formation of the purine core, followed by the introduction of the oxadiazole and piperidine moieties. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-((5-(2-(1-piperidinyl)ethyl)-1,2,4-oxadiazol-3-yl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield simpler molecules.
Aplicaciones Científicas De Investigación
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-((5-(2-(1-piperidinyl)ethyl)-1,2,4-oxadiazol-3-yl)methyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to purine metabolism.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-((5-(2-(1-piperidinyl)ethyl)-1,2,4-oxadiazol-3-yl)methyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes involved in purine metabolism, inhibiting their activity and leading to altered cellular processes. The oxadiazole and piperidine moieties contribute to its binding affinity and specificity, enhancing its overall biological activity.
Comparación Con Compuestos Similares
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-((5-(2-(1-piperidinyl)ethyl)-1,2,4-oxadiazol-3-yl)methyl)- can be compared with other similar compounds, such as:
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-(4-methyl-1-piperidinyl)-7-(2-oxo-2-phenylethyl)-: This compound has a similar purine core but different substituents, leading to distinct chemical and biological properties.
1H-Purine-2,6-dione, 7-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3,7-dihydro-1,3-dimethyl-8-(4-methyl-1-piperidinyl)-: Another related compound with variations in the substituents, affecting its reactivity and applications.
Propiedades
Número CAS |
88339-18-8 |
|---|---|
Fórmula molecular |
C17H23N7O3 |
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
1,3-dimethyl-7-[[5-(2-piperidin-1-ylethyl)-1,2,4-oxadiazol-3-yl]methyl]purine-2,6-dione |
InChI |
InChI=1S/C17H23N7O3/c1-21-15-14(16(25)22(2)17(21)26)24(11-18-15)10-12-19-13(27-20-12)6-9-23-7-4-3-5-8-23/h11H,3-10H2,1-2H3 |
Clave InChI |
LWNUXSAEXZIVNK-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3=NOC(=N3)CCN4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




